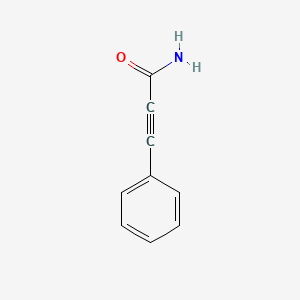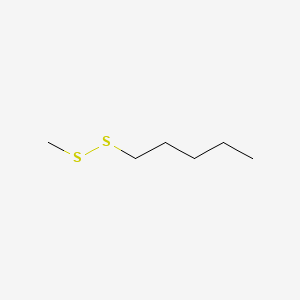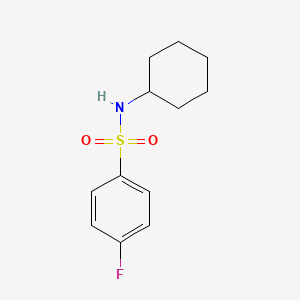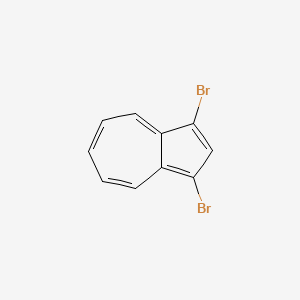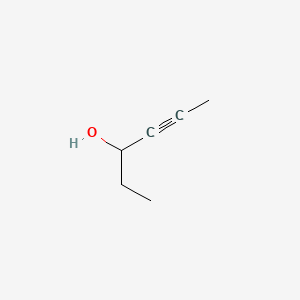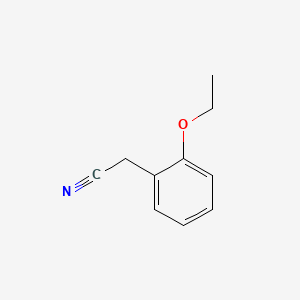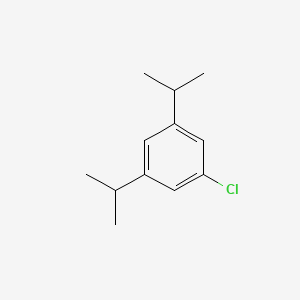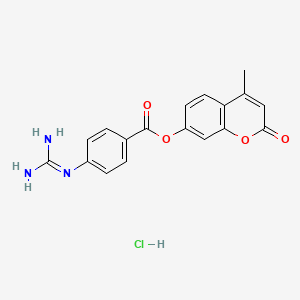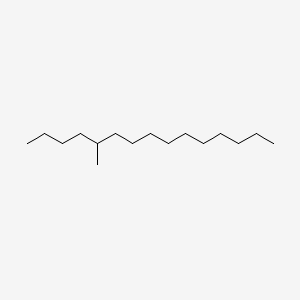
5-Methylpentadecane
Vue d'ensemble
Description
5-Methylpentadecane is a chemical compound with the molecular formula C16H34 . It is also known by other names such as Pentadecane, 5-methyl-, and has a CAS number of 25117-33-3 . The molecular weight of 5-Methylpentadecane is 226.44 g/mol .
Synthesis Analysis
The synthesis of 5-Methylpentadecane involves the hydroisomerization of n-hexadecane in a fixed-bed reactor with a catalyst . The catalyst is treated under a flow of H2 at 400°C for 1 hour before the test . The tests are conducted at a weight hourly space velocity (WHSV) of 3.70 h-1, H2 pressure of 2.0 MPa, H2/n-hexadecane molar ratio of 8.72, and reaction temperature in the range of 280-370°C .Molecular Structure Analysis
The molecular structure of 5-Methylpentadecane is represented by the InChI string: InChI=1S/C16H34/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h16H,4-15H2,1-3H3 . The canonical SMILES representation is: CCCCCCCCCCC©CCCC .Physical And Chemical Properties Analysis
5-Methylpentadecane has several computed properties . It has a molecular weight of 226.44 g/mol, an XLogP3-AA of 8.6, and a complexity of 117 . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and a rotatable bond count of 12 . The exact mass and monoisotopic mass are 226.266051085 g/mol . The topological polar surface area is 0 Ų, and it has a heavy atom count of 16 .Applications De Recherche Scientifique
Synthesis and Physical Properties
5-Methylpentadecane and its derivatives have been synthesized for various research applications. For instance, Singh et al. (2001) reported the synthesis of 2-methylpentadecane, an active sex pheromone component in several moth species, using a zinc-copper couple catalyzed conjugate addition under aqueous sonoc hemical conditions. This synthesis highlights the significance of 5-Methylpentadecane in the study of pheromones and insect behavior (Singh et al., 2001).
Wibaut and Brand (2010) focused on the synthesis and characterization of methylpentadecanes, including 5-Methylpentadecane. They provided detailed information on the melting points, boiling points, densities, refractive indices, and spectroscopic data of these hydrocarbons, which are crucial for understanding their physical and chemical properties (Wibaut & Brand, 2010).
Spectroscopy and Materials Science
Nickel and Mittleman (2011) explored the spectroscopic properties of 2-methylpentadecane using terahertz reflection time-domain spectroscopy. They noted differences in the absorption coefficients and refractive indices compared to other alkanes, suggesting potential applications in materials science and spectroscopy (Nickel & Mittleman, 2011).
Biodegradation and Environmental Studies
The study of hydrocarbons like 5-Methylpentadecane is also significant in environmental research. Baarschers and Li (1983) synthesized compounds such as 7-methylpentadecane for biodegradation studies, which are essential for understanding the environmental impact and degradation processes of hydrocarbon pollutants (Baarschers & Li, 1983).
Medical and Psychological Research
Turner et al. (2013) investigated the changes in human breath profiles following a psychological intervention, finding that compounds like 2-methylpentadecane varied in concentration in response to stress. This research demonstrates the potential of using hydrocarbons in medical diagnostics and psychological studies (Turner et al., 2013).
Propriétés
IUPAC Name |
5-methylpentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUXIGHUBKWHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275005 | |
| Record name | 5-METHYLPENTADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpentadecane | |
CAS RN |
25117-33-3 | |
| Record name | 5-METHYLPENTADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




